molecular formula C11H15N3OS B2635498 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol CAS No. 213251-31-1

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Katalognummer B2635498
CAS-Nummer: 213251-31-1
Molekulargewicht: 237.32
InChI-Schlüssel: ISYNPGVIWGXHNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol, also known as MTIP, is a small molecule compound that has been studied extensively for its potential therapeutic applications. MTIP is a potent and selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 by MTIP leads to increased levels of cAMP, which has been shown to have a variety of beneficial effects in different physiological and pathological conditions.

Wirkmechanismus

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol exerts its pharmacological effects by selectively inhibiting the activity of PDE4, which is an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol leads to increased levels of cAMP, which can activate different signaling pathways in different cells and tissues. Some of the downstream effects of increased cAMP levels include the relaxation of smooth muscle cells, the inhibition of inflammatory cytokine production, and the modulation of immune cell function.
Biochemical and Physiological Effects:
5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been shown to have a variety of biochemical and physiological effects in different experimental models. In animal models of asthma and COPD, 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been shown to reduce airway hyperresponsiveness, airway inflammation, and mucus production. In animal models of inflammatory bowel disease, 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been shown to reduce inflammation and improve gut barrier function. 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has also been shown to have neuroprotective effects in animal models of multiple sclerosis and other neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol in lab experiments is its high selectivity for PDE4. This allows researchers to study the specific effects of PDE4 inhibition without interfering with other signaling pathways. 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is also relatively easy to synthesize and purify, which makes it a cost-effective tool for studying PDE4 function. However, one of the main limitations of using 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is its low solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol and its potential therapeutic applications. One area of interest is the development of more potent and selective PDE4 inhibitors that can overcome the limitations of 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol, such as low solubility and off-target effects. Another area of interest is the study of the downstream signaling pathways that are activated by increased cAMP levels in different cells and tissues. This could lead to the identification of new therapeutic targets for different diseases and conditions. Finally, there is also interest in studying the potential applications of 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol in combination with other drugs or therapies, such as corticosteroids or bronchodilators, in order to achieve synergistic effects and improve treatment outcomes.

Synthesemethoden

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol can be synthesized using a multi-step process that involves the reaction of different chemical intermediates. One of the most common methods for synthesizing 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves the reaction of 4-methyl-2-thiocyanato-1,3-thiazole with 3-(dimethylamino)-1-(propan-2-yl)prop-2-en-1-one, followed by the addition of hydrazine hydrate and sodium hydroxide. This reaction leads to the formation of the final product, 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol, which can be purified using different chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has been studied extensively for its potential therapeutic applications in different diseases and conditions. One of the most promising applications of 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of PDE4 by 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol leads to the relaxation of smooth muscle cells in the airways, which can improve airflow and reduce inflammation. 5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has also been studied for its potential applications in the treatment of inflammatory bowel disease, multiple sclerosis, and other autoimmune diseases.

Eigenschaften

IUPAC Name

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-2H-pyrrol-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-6(2)14-4-8(15)9(10(14)12)11-13-7(3)5-16-11/h5-6,12,15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVQFHCCFANAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-imino-4-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.